molecular formula C18H17NO3 B3855479 {4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone

{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone

Cat. No.: B3855479
M. Wt: 295.3 g/mol
InChI Key: AYBQHIDQEUQFOJ-UHFFFAOYSA-N
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Description

Michler’s ketone is an organic compound with the formula of [(CH3)2NC6H4]2CO . This electron-rich derivative of benzophenone is an intermediate in the production of dyes and pigments, for example, Methyl violet . It is also used as a photosensitizer .


Synthesis Analysis

The ketone is prepared using the Friedel-Crafts acylation of dimethylaniline (C6H5NMe2) using phosgene (COCl2) or equivalent reagents such as triphosgene . The reaction is as follows: COCl2 + 2 C6H5NMe2 → (Me2NC6H4)2CO + 2 HCl → salt .


Molecular Structure Analysis

The molecular weight of Michler’s ketone is 268.3535 . The IUPAC Standard InChI is InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 .


Chemical Reactions Analysis

Michler’s ketone is an intermediate in the synthesis of dyes and pigments for paper, textiles, and leather . Condensation with various aniline derivatives gives several of the dyes called methyl violet, such as crystal violet .


Physical and Chemical Properties Analysis

Michler’s ketone is a colorless solid with a melting point of 173 °C (343 °F; 446 K) . It absorbs intensely at 366 nm and effectively sensitizes photochemical reactions .

Mechanism of Action

Michler’s ketone is commonly used as an additive in dyes and pigments as a sensitizer for photoreactions because of its absorption properties . It is an effective sensitizer provided energy transfer is exothermic and the concentration of the acceptor is sufficiently high to quench the photoreaction of Michler’s ketone with itself .

Safety and Hazards

Michler’s ketone is labeled with the signal word “Warning” according to GHS labelling . The hazard statements include H318, H341, H350 . The precautionary statements include P201, P280, P305+P351+P338+P310, P308+P313 .

Properties

IUPAC Name

[4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19(2)10-13-15(20)8-9-16-17(13)14(11-22-16)18(21)12-6-4-3-5-7-12/h3-9,11,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBQHIDQEUQFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1C(=CO2)C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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